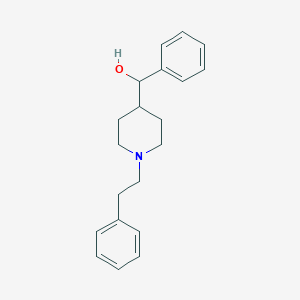

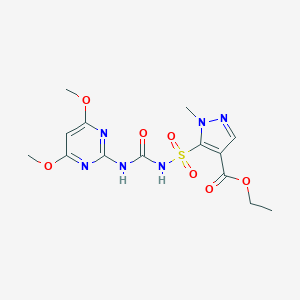

![molecular formula C13H18N2 B166751 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane CAS No. 134574-95-1](/img/structure/B166751.png)

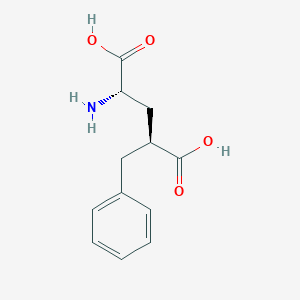

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Overview

Description

“1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane” is a type of 3-Azabicyclo[3.1.0]hexane derivative . These derivatives are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

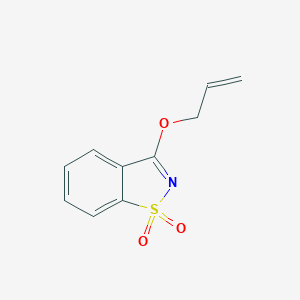

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An intramolecular radical cyclopropanation of unactivated alkenes with simple α-methylene group of aldehydes as C1 source via a Cu(I)/secondary amine cooperative catalyst has been reported .Molecular Structure Analysis

3-Azabicyclo[3.1.0]hexanes are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .Chemical Reactions Analysis

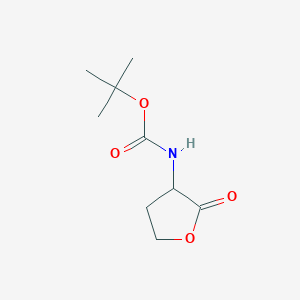

The formation of 3-Azabicyclo[3.1.0]hexane is completed by an oxidase heterotetramer with the association of a nonribosomal peptide synthetase (NRPS) . The DADH precursor was prepared in Escherichia coli to produce a conjugate subjected to in vitro enzymatic hydrolysis for offloading from an amino-group carrier protein .Scientific Research Applications

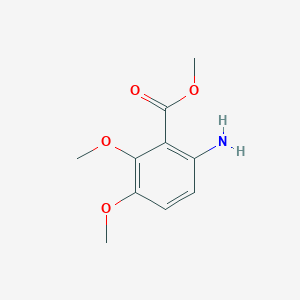

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. It has been used in the synthesis of a variety of compounds, including drugs, pharmaceuticals, and agrochemicals. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel drugs and pharmaceuticals. In drug discovery, this compound has been used to identify novel drug targets and to design novel drug molecules. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is not well understood. However, it is believed to interact with certain proteins and enzymes in the body, leading to the production of desired biological effects. This compound is believed to act as a substrate for enzymes, which can lead to the production of desired products. In addition, this compound is believed to interact with certain receptor proteins, leading to the production of desired biological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is believed to interact with certain proteins and enzymes in the body, leading to the production of desired biological effects. In addition, this compound is believed to interact with certain receptor proteins, leading to the production of desired biological effects. It is also believed to act as a substrate for enzymes, which can lead to the production of desired products.

Advantages and Limitations for Lab Experiments

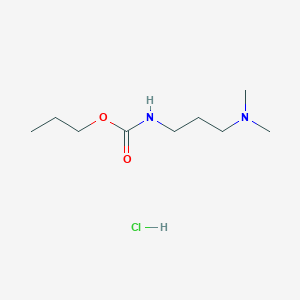

The advantages of using 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane in lab experiments include its high solubility in a variety of solvents, its low toxicity, and its ability to be easily synthesized. The limitations of using this compound in lab experiments include its instability in the presence of oxygen, its sensitivity to light and heat, and its low reactivity with other molecules.

Future Directions

For the study of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug discovery and medicinal chemistry. Additionally, further research into the synthesis of this compound, including enzymatic and biotransformation methods, could lead to the development of more efficient and cost-effective production methods. Finally, further research into the structure and function of this compound could lead to the development of novel compounds with desired properties.

properties

IUPAC Name |

(3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOOTPCVPUXCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CN(C2)CC3=CC=CC=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577250 | |

| Record name | 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134574-95-1 | |

| Record name | 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.